molecular formula C9H10BrCl2NO3S B603101 [(2-Bromo-4,5-dichlorophenyl)sulfonyl](2-hydroxypropyl)amine CAS No. 1246822-32-1

[(2-Bromo-4,5-dichlorophenyl)sulfonyl](2-hydroxypropyl)amine

Cat. No.: B603101
CAS No.: 1246822-32-1
M. Wt: 363.05g/mol
InChI Key: DAVSGNBRAYFWCI-UHFFFAOYSA-N
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Description

(2-Bromo-4,5-dichlorophenyl)sulfonylamine is a synthetic organic compound that features a sulfonamide group attached to a phenyl ring substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4,5-dichlorophenyl)sulfonylamine typically involves the sulfonylation of a suitable amine precursor with a sulfonyl chloride derivative. The reaction is usually carried out under basic conditions to facilitate the nucleophilic attack of the amine on the sulfonyl chloride. Common bases used include triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4,5-dichlorophenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a sulfide derivative.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Bromo-4,5-dichlorophenyl)sulfonylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Bromo-4,5-dichlorophenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine and chlorine substituents may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-4,5-dibromophenyl)sulfonylamine
  • (2-Fluoro-4,5-dichlorophenyl)sulfonylamine
  • (2-Bromo-4,5-difluorophenyl)sulfonylamine

Uniqueness

(2-Bromo-4,5-dichlorophenyl)sulfonylamine is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

CAS No.

1246822-32-1

Molecular Formula

C9H10BrCl2NO3S

Molecular Weight

363.05g/mol

IUPAC Name

2-bromo-4,5-dichloro-N-(2-hydroxypropyl)benzenesulfonamide

InChI

InChI=1S/C9H10BrCl2NO3S/c1-5(14)4-13-17(15,16)9-3-8(12)7(11)2-6(9)10/h2-3,5,13-14H,4H2,1H3

InChI Key

DAVSGNBRAYFWCI-UHFFFAOYSA-N

SMILES

CC(CNS(=O)(=O)C1=CC(=C(C=C1Br)Cl)Cl)O

Origin of Product

United States

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